molecular formula C10H18Cl2N2 B1372011 N-(2-aminopropyl)-N-methylaniline dihydrochloride CAS No. 1211145-29-7

N-(2-aminopropyl)-N-methylaniline dihydrochloride

Cat. No.: B1372011
CAS No.: 1211145-29-7
M. Wt: 237.17 g/mol
InChI Key: LXZCZTDZMPXQLZ-UHFFFAOYSA-N
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Description

N-(2-aminopropyl)-N-methylaniline dihydrochloride (CAS: 1211145-29-7) is a hydrochloride salt with the molecular formula C₁₀H₁₈Cl₂N₂ and a molecular weight of 237.17 g/mol . Its structure consists of an aniline backbone substituted with a methyl group and a 2-aminopropyl chain, protonated as a dihydrochloride salt.

Properties

IUPAC Name

1-N-methyl-1-N-phenylpropane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-9(11)8-12(2)10-6-4-3-5-7-10;;/h3-7,9H,8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCZTDZMPXQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=CC=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Aniline Derivatives

One common approach to preparing the N-methylaniline intermediate involves methylation of aniline or substituted anilines. Several methods have been reported:

  • Formaldehyde and Sodium Borohydride Reduction Method:
    A halogen-substituted aniline is reacted with paraformaldehyde and a base such as potassium hydroxide or sodium hydroxide in methanol under reflux conditions (60–100 °C) for 1–24 hours. After cooling, sodium borohydride is added slowly at low temperature (0 °C), followed by further reflux. The reaction mixture is then worked up by solvent removal, extraction, drying, and purification to yield N-methylaniline derivatives with high yield (up to 95%) and purity (99%).
Step Reagents & Conditions Outcome
1 Halogen-substituted aniline + paraformaldehyde + KOH/NaOH in methanol, reflux 1–24 h at 60–100 °C Formation of iminium intermediate
2 Cooling to 0 °C, addition of sodium borohydride, reflux 1 h at 85 °C Reduction to N-methylaniline derivative
3 Work-up: solvent removal, extraction, drying Pure N-methylaniline (95% yield, 99% purity)

This method avoids harsh reagents like n-butyllithium or high-pressure nickel catalysts, offering safer and more industrially applicable conditions.

Introduction of the 2-Aminopropyl Side Chain

The 2-aminopropyl group can be introduced via nucleophilic substitution reactions or reductive amination techniques:

  • Nucleophilic Substitution Using Benzophenone Glycine Imine Derivatives:
    A multi-step process involves reacting benzophenone glycine imine alkyl esters with pyridine derivatives in the presence of trialkylamine bases (e.g., N,N-diisopropyl N-ethylamine), dry inorganic bases (K2CO3 or NaH), and phase transfer catalysts (e.g., tetraethylammonium bromide) in aprotic polar solvents like propionitrile. The reaction is maintained at mild temperatures (20–25 °C), followed by acidification with HCl to form the dihydrochloride salt.
Step Reagents & Conditions Purpose
A Benzophenone glycine imine alkyl ester + trialkylamine base Formation of reactive intermediate
B Reaction with pyridine derivative + dry inorganic base + phase transfer catalyst + aprotic solvent Introduction of amino group
C Acidification with HCl (molar ratio 1–5) at 20–25 °C Formation of dihydrochloride salt

This method is efficient for preparing 2-aminomethylpyridine derivatives and can be adapted for preparing this compound analogues.

Salt Formation and Purification

The final dihydrochloride salt is typically formed by treating the free base with hydrochloric acid in controlled molar ratios (1 to 5 equivalents of HCl) at room temperature or slightly elevated temperatures (20–25 °C). This step enhances compound stability and water solubility, facilitating isolation and storage.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Yield & Purity Advantages Limitations
Formaldehyde + NaBH4 Reduction (Methylation) Paraformaldehyde, KOH/NaOH, NaBH4, Methanol Reflux 60–100 °C, cooling to 0 °C Yield: ~95%, Purity: 99% High yield, mild conditions, scalable Requires careful handling of NaBH4
Benzophenone Glycine Imine Route Trialkylamine base, pyridine derivative, dry base, phase transfer catalyst, propionitrile 20–25 °C, acidification with HCl Not explicitly stated, efficient Mild temperatures, selective Multi-step, requires specialized reagents
Catalytic Methylation (Nickel catalyst) Nickel catalyst, high pressure, organic acids High temp & pressure High yield Efficient catalytic process Requires high-pressure equipment, costly

Research Findings and Notes

  • The formaldehyde/sodium borohydride method offers a practical and industrially viable route with excellent yield and purity, avoiding hazardous reagents like n-butyllithium.
  • The benzophenone glycine imine method allows for selective introduction of amino groups under mild conditions with phase transfer catalysis, useful for complex derivatives.
  • Salt formation with hydrochloric acid is critical for compound stability and solubility, with molar ratios of HCl carefully controlled to optimize product quality.
  • The compound is sensitive to moisture and should be stored under inert atmosphere at room temperature to prevent degradation.

Summary Table of Preparation Steps

Preparation Stage Typical Reagents Conditions Purpose
Methylation of Aniline Paraformaldehyde, base (KOH/NaOH), NaBH4 Reflux in methanol, cooling steps Formation of N-methylaniline
Aminopropylation Benzophenone glycine imine, pyridine derivative, trialkylamine base, dry inorganic base, phase transfer catalyst 20–25 °C, aprotic solvent Introduction of 2-aminopropyl group
Salt Formation Hydrochloric acid Room temperature, controlled molar ratio Formation of dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions: N-(2-aminopropyl)-N-methylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across various fields:

1. Organic Synthesis

  • Intermediate for Synthesis : It serves as an essential intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block.

2. Biochemical Research

  • Enzyme Interactions : N-(2-aminopropyl)-N-methylaniline dihydrochloride is used in studies examining enzyme kinetics and interactions. It can act as an inhibitor or activator for specific enzymes, influencing metabolic pathways .
  • Cell Signaling Studies : The compound has been investigated for its effects on cellular signaling pathways, particularly those involving neurotransmitter modulation.

3. Pharmaceutical Development

  • Drug Precursor : Its chemical properties allow it to be used as a precursor in the development of various therapeutic agents, particularly those targeting neurological conditions due to its interaction with neurotransmitter systems .

4. Industrial Applications

  • Dyes and Pigments Production : The compound is also utilized in the manufacturing of dyes and pigments, where its chemical reactivity helps create stable colorants for various applications .

Data Table of Applications

Application AreaSpecific UsesNotes
Organic SynthesisIntermediate for pharmaceuticalsVersatile building block for complex molecules
Biochemical ResearchStudy of enzyme interactionsInfluences metabolic pathways
Pharmaceutical DevelopmentPrecursor for drug synthesisTargeting neurological conditions
Industrial ProductionManufacturing dyes and pigmentsImportant for creating stable colorants

Case Studies

While specific case studies were not directly available from the search results, the compound's applications have been documented in various scientific literature focusing on enzyme inhibition studies and drug development processes.

Mechanism of Action

The mechanism of action of N-(2-aminopropyl)-N-methylaniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Guanidine-Based Dihydrochloride Salts

Examples :

  • N-(2-aminopropyl)guanidine dihydrochloride (Compound 98, CAS unspecified)
  • N-(2-aminobutyl)guanidine dihydrochloride (Compound 99, CAS unspecified)

Structural Differences :

  • The primary compound features an aniline core, whereas these analogs have a guanidine group (NH-C(NH)-NH₂) attached to the aminopropyl chain.
  • Synthesis: Both classes are synthesized via reactions with guanylating agents. For example, N-(2-aminopropyl)guanidine dihydrochloride (Compound 98) is prepared using methylsulfinyl thiocarbonate hydroiodide, yielding 77% purity .

Azoamidine Dihydrochloride Initiators

Examples :

  • 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride
  • 2,2’-azobis[N-(4-hydroxyphenyl)-2-methylpropionamidine] dihydrochloride

Structural Differences :

  • These compounds contain azo groups (-N=N-) and propionamidine moieties, unlike the aniline-aminopropyl structure of the primary compound.
  • Solubility: Both classes are water-soluble due to dihydrochloride salts, but azoamidines are specifically designed as radical initiators in polymerization .

Regulated Aminopropyl Derivatives

Examples :

  • 5-(2-Aminopropyl)benzofuran (5-APB)
  • 6-(2-Aminopropyl)benzofuran (6-APB)

Structural Differences :

  • These compounds feature benzofuran or indan rings instead of aniline. However, they share the 2-aminopropyl side chain.

Regulatory Status :

  • 5-APB and 6-APB are classified as controlled substances with strict penalties (e.g., 1 kg threshold for trafficking) . No evidence suggests N-(2-aminopropyl)-N-methylaniline dihydrochloride is regulated similarly, but structural similarities may warrant caution in legal contexts.

Other Dihydrochloride Salts with Amine Groups

Examples :

  • N,N-Diisopropyl-2-aminoethyl chloride hydrochloride (CAS: 4261-68-1)
  • 1-(3-azetidinyl)piperidine dihydrochloride (mislabeled as N-(3-aminopropyl)morpholine hydrochloride)

Structural Differences :

  • N,N-Diisopropyl-2-aminoethyl chloride hydrochloride has a chloroethyl group and diisopropylamine, differing in branching and functional groups.
  • The mislabeled 1-(3-azetidinyl)piperidine dihydrochloride contains a morpholine ring, unlike the aniline core.

Key Research Findings and Data Gaps

  • Synthesis Efficiency : Guanidine-based dihydrochlorides achieve yields up to 77% , but data for the primary compound’s synthesis is lacking.
  • Solubility and Stability : Dihydrochloride salts generally enhance water solubility, as seen in azoamidines , but empirical data for the primary compound is absent.

Biological Activity

N-(2-aminopropyl)-N-methylaniline dihydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as both an inhibitor and an activator, influencing metabolic pathways and cellular processes. For instance, it has been shown to modulate the activity of certain enzymes, which may lead to changes in biochemical signaling within cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that formulations containing this compound exhibited significant cytotoxic effects on cancer cell lines, such as MCF-7 (human breast adenocarcinoma). The compound was tested in a nanoemulsion system, which enhanced its efficacy and stability under physiological conditions .

Toxicological Profile

The compound has been evaluated for its toxicity, particularly regarding hematological effects. Research indicates that exposure to N-methylaniline (a related compound) resulted in dose-dependent changes in blood parameters, including reduced erythrocyte counts and increased levels of methemoglobin. A study identified a Lowest Observed Adverse Effect Level (LOAEL) of 25 mg/kg-day for splenic and hematological effects in animal models .

Table 1: Summary of Biological Effects

Effect Observation Reference
Anticancer ActivitySignificant cytotoxicity in MCF-7 cells
Hematological ChangesReduced erythrocyte counts at doses ≥25 mg/kg-day
Methemoglobin LevelsIncreased at higher exposure levels

Table 2: Dosage Effects on Hematological Parameters

Dosage (mg/kg-day) Erythrocyte Count Change Methemoglobin Level Spleen Weight Change
5No significant changeNormalNormal
25DecreasedElevatedIncreased
125Marked decreaseHighSignificantly increased

Case Studies

  • In Vitro Anticancer Study : A study conducted on MCF-7 cells demonstrated that this compound when formulated into nanoparticles showed improved cell viability compared to non-loaded nanoparticles. The sustained release of the compound at physiological pH levels indicated its potential as an effective anticancer agent .
  • Toxicity Assessment : A comprehensive toxicity assessment involving rats exposed to varying doses revealed that significant hematological alterations occurred at doses above 25 mg/kg-day. The study concluded that careful monitoring is necessary when handling this compound due to its potential toxic effects on blood parameters .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-aminopropyl)-N-methylaniline dihydrochloride?

  • Methodological Answer : The compound is typically synthesized via alkylation of N-methylaniline with 2-chloropropylamine, followed by dihydrochloride salt formation under acidic conditions. Key steps include controlling reaction temperature (e.g., <50°C to avoid side reactions) and using solvents like ethanol or dichloromethane. Post-synthesis, the product is precipitated and purified via recrystallization from ethanol/water mixtures. Structural confirmation requires techniques like 1H NMR^1 \text{H NMR} (e.g., verifying aromatic protons and amine signals) and mass spectrometry (e.g., molecular ion peak at m/z 265.22 for C12_{12}H22_{22}Cl2_2N2_2) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm; mobile phase gradients of acetonitrile and phosphate buffer (pH 3.0) optimize separation.
  • Structural Integrity :
  • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 2.5–3.5 ppm for methyl and propyl groups).
  • Elemental Analysis : Confirm Cl^- content (~26.7% for dihydrochloride form) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 265.22 .

Advanced Research Questions

Q. What experimental strategies can mitigate batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer :

  • Process Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to ensure completion of alkylation.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane 5:95) to isolate intermediates.
  • Quality Metrics : Implement in-line FTIR to track amine protonation during salt formation. Statistical tools (e.g., ANOVA) can correlate reaction parameters (e.g., pH, solvent ratios) with yield and purity .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base. Solubility can be quantified via shake-flask method with UV-Vis calibration curves .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the propylamine group) are pH-dependent; buffers like citrate (pH 3–5) improve stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

  • Methodological Answer :

  • Impurity Profiling : Use UPLC-MS/MS with a HILIC column to separate polar degradation products (e.g., dealkylated amines).
  • Detection Limits : Achieve sub-ppm sensitivity via MRM transitions (e.g., m/z 265 → 72 for the parent ion).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), accuracy (98–102%), and precision (RSD < 2%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminopropyl)-N-methylaniline dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminopropyl)-N-methylaniline dihydrochloride

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